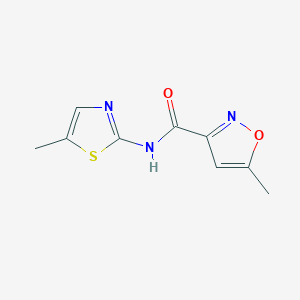![molecular formula C17H15BrN4S B4628825 N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4628825.png)
N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea
Descripción general
Descripción
N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea is a useful research compound. Its molecular formula is C17H15BrN4S and its molecular weight is 387.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.02008 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Pyrazole derivatives, including those structurally related to N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea, have been designed as inhibitors of cell cycle kinases. Their synthesis through environmentally sustainable processes, such as ultrasound-mediated methods, has been reported. These compounds have shown modest apoptotic effects in human cancer cells by inducing cell cycle arrest and modulating the expression of genes involved in apoptosis and cell cycle regulation (Nițulescu et al., 2015). Another study highlighted the apoptotic activity of new pyrazole derivatives in cancer cell lines, where certain compounds significantly increased the expression of tumor necrosis factor receptors and induced a concentration-dependent increase of cells in G2/M phases, suggesting potential as anticancer drugs (Nițulescu et al., 2015).
Antidiabetic Activity
Fluorinated pyrazoles and thiourea derivatives have been synthesized and evaluated as hypoglycemic agents. Preliminary biological screenings of these compounds revealed significant antidiabetic activity. Molecular and biological properties calculations indicated favorable drug-like profiles for these compounds, suggesting their potential as leads for future drug discovery in diabetes treatment (Faidallah et al., 2016).
Antimicrobial Properties
Thiourea derivatives, including those with pyrazole scaffolds, have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds possess significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. For instance, novel thiazoles bearing pyridyl and triazolyl scaffolds exhibited considerable antimicrobial activity against a range of bacterial and fungal strains (Tay et al., 2022).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-[(4-pyrazol-1-ylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4S/c18-14-4-6-15(7-5-14)21-17(23)19-12-13-2-8-16(9-3-13)22-11-1-10-20-22/h1-11H,12H2,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLXMCQPBVPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CNC(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B4628770.png)
![(5E)-1-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4628777.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE](/img/structure/B4628787.png)
![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4628792.png)
![4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4628794.png)
![1-METHYL-5-({4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4628799.png)
![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4628812.png)
![2-(4-biphenylyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4628823.png)
![3-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1-(4-methylbenzenesulfonyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4628828.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4628835.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4628843.png)

![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)
